molecular formula C23H26BrClN2O3S B11203896 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid CAS No. 656818-39-2

4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid

Cat. No.: B11203896
CAS No.: 656818-39-2
M. Wt: 525.9 g/mol
InChI Key: LSQGKWMMITWTJL-UHFFFAOYSA-N
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Description

4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and multiple aromatic rings with halogen and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-bromobenzylamine and 5-chloro-2-methoxybenzoic acid derivatives. These intermediates are then subjected to a series of reactions, such as nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products in various applications.

Mechanism of Action

The mechanism of action of 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid include other cyclohexane derivatives with aromatic rings and functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings

Properties

CAS No.

656818-39-2

Molecular Formula

C23H26BrClN2O3S

Molecular Weight

525.9 g/mol

IUPAC Name

4-[[(3-bromophenyl)methyl-[(5-chloro-2-methoxyphenyl)carbamothioyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H26BrClN2O3S/c1-30-21-10-9-19(25)12-20(21)26-23(31)27(14-16-3-2-4-18(24)11-16)13-15-5-7-17(8-6-15)22(28)29/h2-4,9-12,15,17H,5-8,13-14H2,1H3,(H,26,31)(H,28,29)

InChI Key

LSQGKWMMITWTJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N(CC2CCC(CC2)C(=O)O)CC3=CC(=CC=C3)Br

Origin of Product

United States

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